molecular formula C13H13Cl2N3O B213763 2,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide

2,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide

Cat. No. B213763
M. Wt: 298.16 g/mol
InChI Key: CMWYHKRMGKEWSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a synthetic compound that is commonly used in laboratory experiments to investigate its mechanism of action and its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide involves its ability to inhibit the activity of various enzymes and proteins. It has been shown to inhibit the activity of certain kinases and phosphatases, which play important roles in various cellular processes such as cell division and apoptosis.
Biochemical and Physiological Effects:
2,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. It has also been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide in laboratory experiments is its ability to selectively inhibit the activity of certain enzymes and proteins. This allows researchers to investigate the specific roles of these enzymes and proteins in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments.

Future Directions

There are several future directions for the research on 2,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide. One of the potential directions is the investigation of its potential as a therapeutic agent for various diseases such as cancer and inflammation. Another potential direction is the investigation of its mechanism of action in more detail, which can provide insights into the specific roles of various enzymes and proteins in cellular processes. Additionally, the development of more selective and less toxic analogs of this compound can also be a potential future direction.

Synthesis Methods

The synthesis of 2,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide involves the reaction of 2,6-dichlorobenzoyl chloride with 1,5-dimethyl-1H-pyrazole in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide has been extensively used in scientific research due to its potential applications in various fields. It is commonly used as a tool compound to investigate the mechanism of action of various enzymes and proteins. It has also been used in cancer research to investigate its potential as a therapeutic agent.

properties

Product Name

2,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide

Molecular Formula

C13H13Cl2N3O

Molecular Weight

298.16 g/mol

IUPAC Name

2,6-dichloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]benzamide

InChI

InChI=1S/C13H13Cl2N3O/c1-8-9(7-17-18(8)2)6-16-13(19)12-10(14)4-3-5-11(12)15/h3-5,7H,6H2,1-2H3,(H,16,19)

InChI Key

CMWYHKRMGKEWSW-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C)CNC(=O)C2=C(C=CC=C2Cl)Cl

Canonical SMILES

CC1=C(C=NN1C)CNC(=O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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